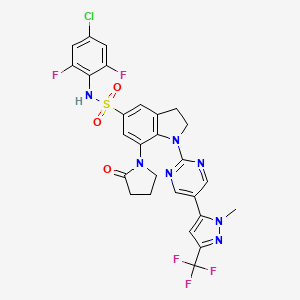

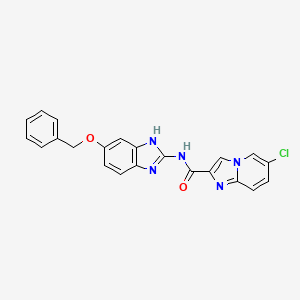

GDC-0941 dimethanesulfonate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El dimetanosulfonato de GDC-0941 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como un compuesto de herramienta para estudiar las vías de señalización de PI3K y su papel en varios procesos celulares.

Biología: Se emplea en investigación para comprender los mecanismos moleculares de la inhibición de PI3K y sus efectos en la proliferación celular, la apoptosis y la autofagia.

Medicina: Se encuentra en ensayos clínicos para el tratamiento de varios cánceres, incluido el cáncer de mama, el cáncer de ovario y el cáncer de pulmón de células no pequeñas. .

Mecanismo De Acción

El dimetanosulfonato de GDC-0941 ejerce sus efectos inhibiendo selectivamente las enzimas PI3K de clase I. La inhibición de PI3K conduce a la supresión de las vías de señalización descendentes, incluidas las vías AKT y mTOR, que son cruciales para el crecimiento, la supervivencia y la proliferación celular. Al bloquear estas vías, el dimetanosulfonato de GDC-0941 induce la apoptosis e inhibe el crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

GDC-0941 dimethanesulfonate interacts with various biomolecules, particularly enzymes and proteins. It has been found to bind stably to human serum albumin (HSA), a protein that plays a crucial role in the transport and delivery of many drugs . The binding site of this compound is positioned in subdomain IIA at Sudlow’s site I of HSA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of HER2-amplified cells that harbor PIK3CA mutations . It also effectively inhibits both proliferation and viability of HER2-amplified breast cancer cells that are resistant to trastuzumab due to PTEN loss .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PI3Kα/δ. It acts as a potent inhibitor of these enzymes, thereby affecting the PI3K/Akt signaling pathway, which is often deregulated in cancer . The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to induce variable degrees of necrosis in tumor tissue . Moreover, in combination with other drugs, the therapeutic activity of this compound is dramatically enhanced, leading to more prominent histologic response, induction of apoptosis, and even more profound inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a first-in-human phase I trial, patients with solid tumors received this compound at 14 dose levels from 15 to 450 mg once-daily . The study found that this compound was well tolerated, and the most common toxicities were grade 1–2 nausea, rash, and fatigue .

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway. By inhibiting PI3Kα/δ, it disrupts this pathway, which plays a crucial role in cell survival and growth .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with proteins such as HSA . It binds to HSA, which carries it throughout the body where it can exert its therapeutic effect .

Métodos De Preparación

La síntesis del dimetanosulfonato de GDC-0941 involucra múltiples pasos, comenzando con la preparación de la estructura principal de tienopirimidina[3,2-d]. La ruta sintética normalmente incluye los siguientes pasos:

Formación del núcleo de tienopirimidina[3,2-d]: Esto implica la ciclización de precursores apropiados bajo condiciones controladas.

Funcionalización: Introducción de varios grupos funcionales a la estructura principal para mejorar su actividad inhibitoria.

Formación de dimetanosulfonato: El paso final involucra la reacción del compuesto sintetizado con ácido metanosulfónico para formar la sal de dimetanosulfonato.

Los métodos de producción industrial para el dimetanosulfonato de GDC-0941 no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

El dimetanosulfonato de GDC-0941 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que podría alterar la actividad del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Comparación Con Compuestos Similares

El dimetanosulfonato de GDC-0941 es único entre los inhibidores de PI3K debido a su alta selectividad y potencia. Compuestos similares incluyen:

BKM120: Otro inhibidor de PI3K con un espectro más amplio de actividad pero menos selectividad en comparación con el dimetanosulfonato de GDC-0941.

BEZ235: Un inhibidor dual de PI3K/mTOR con un mecanismo de acción diferente y un perfil de objetivo más amplio.

Idelalisib: Un inhibidor selectivo de PI3Kδ utilizado principalmente para neoplasias hematológicas.

El dimetanosulfonato de GDC-0941 destaca por su inhibición específica de las isoformas PI3Kα y PI3Kδ, lo que lo hace particularmente efectivo en ciertos tipos de cáncer .

Propiedades

Número CAS |

957054-33-0 |

|---|---|

Fórmula molecular |

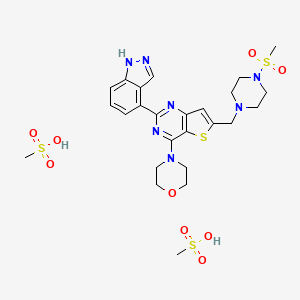

C24H31N7O6S3 |

Peso molecular |

609.7 g/mol |

Nombre IUPAC |

4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine;methanesulfonic acid |

InChI |

InChI=1S/C23H27N7O3S2.CH4O3S/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19;1-5(2,3)4/h2-4,13-14H,5-12,15H2,1H3,(H,24,27);1H3,(H,2,3,4) |

Clave InChI |

OZRVQTBMLHRDIR-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6.CS(=O)(=O)O.CS(=O)(=O)O |

SMILES canónico |

CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6.CS(=O)(=O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

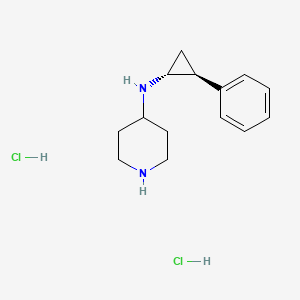

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)